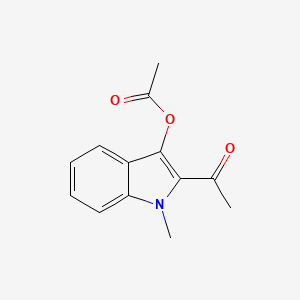

2-Acetyl-1-methyl-3-indolyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

61153-69-3 |

|---|---|

Molecular Formula |

C13H13NO3 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

(2-acetyl-1-methylindol-3-yl) acetate |

InChI |

InChI=1S/C13H13NO3/c1-8(15)12-13(17-9(2)16)10-6-4-5-7-11(10)14(12)3/h4-7H,1-3H3 |

InChI Key |

DRJBJVNRXMVNJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2N1C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Acetyl 1 Methyl 3 Indolyl Acetate

Strategies for Regioselective Functionalization of the Indole (B1671886) Nucleus

The inherent reactivity of the indole ring typically favors electrophilic substitution at the C-3 position. Therefore, the synthesis of 2-Acetyl-1-methyl-3-indolyl acetate (B1210297) necessitates specific strategies to direct functionalization to the desired C-2, N-1, and C-3 positions.

Acetylation Approaches at the C-2 Position of Indole Ring Systems

Directing acetylation to the C-2 position of the indole ring is a key challenge due to the higher nucleophilicity of the C-3 position. To overcome this, the introduction of a directing group on the indole nitrogen is a common and effective strategy. rsc.org This changes the regioselectivity of electrophilic substitution from C-3 to the C-2 position. rsc.org

One established method involves the use of a removable N-pyrimidyl group. rsc.org Palladium-catalyzed C-2 acylation of N-pyrimidyl indoles has been successfully demonstrated with various acylating agents, including α-diketones and ethyl glyoxylate. rsc.org Another approach utilizes toluene (B28343) derivatives as the acyl source in a palladium-catalyzed reaction with tert-butylhydroperoxide (TBHP) as the oxidant and pivalic acid as an additive. rsc.org This method is valued for its operational simplicity and the use of readily available and less toxic reagents. rsc.org

Recent advancements have also explored dual C-H activation and photoredox catalysis for the C-2 acylation of indoles, representing a modern and sustainable approach. researchgate.net Rhodium catalysis has also been employed for the site-selective C-2 functionalization of indoles with allylic acetates. rsc.orgrsc.orgresearchgate.net

A classic, though often lower-yielding, method for obtaining 2-acetyl indole involves the hydrolysis of 1,3-diacetyl indole. researchgate.net The diacetyl derivative is formed by reacting indole with acetic anhydride (B1165640) and acetic acid. researchgate.net

N-Methylation Techniques for Indole Nitrogen

N-methylation of the indole nitrogen is a more straightforward transformation. Traditional methods often employ toxic and corrosive reagents like methyl iodide or dimethyl sulfate. st-andrews.ac.ukacs.org However, greener and safer alternatives have been developed.

Dimethyl carbonate (DMC) has emerged as an environmentally friendly and effective methylating agent for indoles. st-andrews.ac.ukacs.org The reaction is often catalyzed by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). st-andrews.ac.uk The use of DABCO with DMC has been shown to be highly effective, leading to nearly quantitative yields of N-methylindoles. nih.gov The mechanism involves the formation of a key cationic carbamate (B1207046) intermediate. st-andrews.ac.uk This method is suitable for large-scale production and has been successfully applied to various substituted indoles. acs.orgacs.org

Another modern approach utilizes phenyl trimethylammonium iodide (PhMe3NI) as a safe, non-toxic, and easy-to-handle solid methylating agent. acs.orgnih.gov This method demonstrates excellent monoselectivity for N-methylation and tolerates a wide range of functional groups. acs.orgnih.gov

| Reagent | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| Dimethyl carbonate | DABCO | - | - | High | st-andrews.ac.uknih.gov |

| Dimethyl carbonate | K2CO3 | DMF | Reflux (~130°C) | High | acs.orgacs.org |

| Phenyl trimethylammonium iodide | Cs2CO3 | Toluene | 120°C | ≤99% | acs.orgnih.gov |

Acetoxylation and Esterification Reactions at the C-3 Position of Indole Ring Systems

The introduction of an acetate group at the C-3 position can be achieved through either direct acetoxylation or by esterification of a 3-hydroxyindole precursor.

Catalytic direct C-3 acetoxylation of indole-2-carboxylates has been accomplished using palladium(II) acetate (Pd(OAc)2) or platinum(II) chloride (PtCl2) as catalysts with (diacetoxyiodo)benzene (B116549) (PhI(OAc)2) as the terminal oxidant. nih.govacs.org This method provides a direct route to 3-acetoxyindole derivatives. nih.govacs.org More recently, an intramolecular deacetylative dearomatization of 3-acetoxyindoles catalyzed by palladium has been developed to synthesize tetracyclic indolin-3-ones. rsc.org

Alternatively, if a 3-hydroxyindole is available, standard esterification procedures can be employed. For instance, the reaction of 4-hydroxyindole (B18505) with acetic anhydride in the presence of pyridine (B92270) in dichloromethane (B109758) yields 4-acetoxyindole (B1630585) in high yield. chemicalbook.com A similar approach could be adapted for the C-3 position. Stereoisomeric 3-acetoxy-hexahydrocyclopenta[b]indoles have been synthesized by treating the corresponding 3-hydroxy derivative with acetic anhydride in pyridine. researchgate.net

Advanced Synthetic Protocols for the Construction of 2-Acetyl-1-methyl-3-indolyl Acetate

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing complex molecules like 2-Acetyl-1-methyl-3-indolyl acetate, often through multi-component reactions or by employing green and catalytic approaches.

Catalytic Approaches and Green Chemistry Methodologies for Indole Acetate Formation

The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly being applied to the synthesis of indoles. tandfonline.comtandfonline.com This includes the use of environmentally benign solvents, catalysts, and energy sources like microwave irradiation. tandfonline.comtandfonline.com

Catalyst- and chromatography-free methods are highly desirable for sustainable synthesis. A one-pot reaction of arylglyoxal, 1,3-dicarbonyl compounds, indole, and aromatic amine in ethanol (B145695) has been developed to produce polysubstituted pyrroles, showcasing a green approach to complex heterocycle synthesis. acs.org The use of propylene (B89431) carbonate as a green solvent has also been explored for the synthesis of bis-indole derivatives. researchgate.net

For the specific functionalization steps, catalytic methods are preferred. As mentioned earlier, palladium and rhodium catalysts are effective for C-2 acylation and functionalization. rsc.orgrsc.orgrsc.orgresearchgate.net The N-methylation of indoles using dimethyl carbonate is a prime example of a green catalytic process. st-andrews.ac.ukacs.org Furthermore, the direct C-3 alkylation of indoles with alcohols, avoiding the use of hazardous alkyl halides, represents an environmentally friendly strategy. researchgate.net The regioselective 3-acylation of unprotected indoles has been achieved using a catalytic amount of Y(OTf)₃ in an ionic liquid under microwave irradiation, which is a fast and green method. nih.gov

| Reaction Type | Catalyst | Green Features | Reference |

| C2-Functionalization | Rhodium complex | Site-selective, avoids pre-functionalization | rsc.orgrsc.orgresearchgate.net |

| N-Methylation | DABCO | Use of non-toxic dimethyl carbonate | st-andrews.ac.uknih.gov |

| C3-Acylation | Y(OTf)₃ | Reusable catalyst, ionic liquid solvent, microwave irradiation | nih.gov |

| Indole Synthesis | None (Ugi MCR) | Mild conditions, ethanol as solvent, no metal catalyst | rsc.orgrsc.org |

| Pyrrole (B145914) Synthesis | None | Catalyst- and chromatography-free, green solvent (ethanol) | acs.org |

Stepwise and Convergent Synthesis Strategies for 2-Acetyl-1-methyl-3-indolyl Acetate

The synthesis of 2-Acetyl-1-methyl-3-indolyl acetate can be approached through both stepwise and convergent strategies, each offering distinct advantages in terms of efficiency and precursor availability.

Stepwise Synthesis:

A plausible and common stepwise route involves the initial preparation of a substituted indole core, followed by sequential functionalization at the desired positions. A typical sequence would be:

N-Methylation of Indole: The synthesis can commence with the N-methylation of a suitable indole precursor. For instance, N-alkylation of indoles can be achieved with high monoselectivity using reagents like PhMe3NI and PhEt3NI. organic-chemistry.org

Friedel-Crafts Acylation: The resulting N-methylindole can then undergo regioselective acylation. The 3-position of indole is highly nucleophilic and prone to electrophilic substitution. A common method is the Friedel-Crafts acylation using acetyl chloride or acetic anhydride with a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O). mdpi.com This would yield 3-acetyl-1-methylindole.

Acetylation at the 2-position: The subsequent acetylation at the 2-position is more challenging due to the deactivating effect of the 3-acetyl group. However, studies on the acetylation of indoles have shown that under forcing conditions, such as refluxing in acetic anhydride and acetic acid, 1,3-diacetylindole (B99430) can be formed. researchgate.net A similar principle could be applied, potentially requiring stronger acetylating agents or different catalytic systems to introduce the second acetyl group at the C2 position.

Final Acetoxy Group Installation: The final step would be the introduction of the acetate group at the 3-position. This is a transformation of the ketone installed in step 2. However, the provided chemical name "2-Acetyl-1-methyl-3-indolyl acetate" suggests an acetyl group at C2 and an acetate group at C3. A more likely stepwise synthesis for this specific structure would involve: a. Preparation of 1-methyl-3-hydroxyindole (1-methylindoxyl): This intermediate can be synthesized through various indole synthetic methods. b. Acylation (Acetylation): The hydroxyl group at the C3 position can be readily acetylated using acetic anhydride or acetyl chloride to form 1-methyl-3-acetoxyindole. c. C2-Acetylation: The final step is the regioselective acetylation at the C2 position. This remains a synthetic challenge due to the electronic properties of the 3-acetoxyindole system.

Convergent Synthesis:

One such strategy is the Fischer indole synthesis, a classic method that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an appropriately substituted ketone or aldehyde. sciencedaily.comresearchgate.net For the target molecule, this would require a custom-synthesized dicarbonyl compound that already contains the necessary acetyl and acetate functionalities or their precursors.

Another powerful convergent method involves palladium-catalyzed cross-coupling reactions to assemble the indole core. organic-chemistry.org For example, a suitably substituted o-haloaniline could be coupled with a functionalized alkyne (Sonogashira coupling) followed by a cyclization step to form the indole ring. researchgate.net

| Strategy | Key Steps | Advantages | Challenges |

| Stepwise | 1. N-Methylation2. C3-Hydroxylation/Acetylation3. C2-Acetylation | Utilizes readily available starting materials; straightforward individual steps. | Potentially long synthetic sequence; challenging regioselectivity in later steps. |

| Convergent | 1. Fischer Indole Synthesis with a functionalized ketone.2. Palladium-catalyzed cyclization of a pre-built acyclic precursor. | Higher overall yield in many cases; allows for late-stage introduction of complexity. | Requires synthesis of complex, custom starting materials. |

Investigation of Reaction Mechanisms in the Formation of Indolyl Acetate Derivatives

The formation of indolyl acetate derivatives is governed by a variety of reaction mechanisms, largely dependent on the chosen synthetic route and catalysts.

In the context of palladium-catalyzed reactions, such as the Tsuji-Trost reaction, the formation of indolyl acetate derivatives proceeds through the formation of a η³-indolyl-palladium intermediate. nih.gov The reaction of N-protected 2-indolylmethyl acetates with soft carbon nucleophiles can lead to substitution at either the exocyclic C1' position or, interestingly, at the C3 position of the indole ring. The selectivity between these two positions is influenced by the nature of the nitrogen protecting group and the ligands on the palladium catalyst. Quantum chemical calculations have been employed to support these experimental findings and rationalize the observed selectivity. nih.gov

Base-promoted domino reactions of 2-indolylmethyl acetates provide another mechanistic pathway. nih.gov These reactions can proceed through the in-situ generation of highly reactive 2-alkylideneindolenine intermediates. These electrophilic species can then undergo a Michael-type addition with a nucleophile, followed by an intramolecular cyclization to yield complex heterocyclic structures. nih.govrsc.org

For acylation reactions, particularly those using Lewis acids like BF₃·Et₂O, the mechanism involves the activation of the acylating agent (e.g., acetic anhydride) by the Lewis acid. This generates a highly electrophilic acylium ion or a related complex. The electron-rich indole ring, typically at the C3 position, then acts as a nucleophile, attacking the electrophile in a classic electrophilic aromatic substitution mechanism. mdpi.comorganic-chemistry.org The reaction is often rapid and high-yielding under mild conditions. mdpi.com

Mechanistic studies on the formation of diacetylated indoles suggest that 3-acetylindole (B1664109) is a precursor to 1,3-diacetylindole, indicating a stepwise process where the initial C3-acetylation is followed by N-acetylation under the reaction conditions. researchgate.net

Stereochemical Control and Chiral Induction in the Synthesis of Related Indole Compounds

While 2-Acetyl-1-methyl-3-indolyl acetate itself is not chiral, the principles of stereochemical control are paramount in the synthesis of many biologically active indole derivatives. nih.govrsc.org The development of asymmetric methods to control stereochemistry in indole synthesis is a significant area of research. rijournals.com

Substrate and Auxiliary Control: Stereochemistry can be controlled by the existing stereocenters within the substrate molecule or by a temporarily attached chiral auxiliary. youtube.com A chiral center in one part of a molecule can influence the stereochemical outcome of a reaction at another site within the same molecule. youtube.com Chiral auxiliaries are attached to the substrate to direct a stereoselective transformation and are subsequently removed. youtube.com

Catalytic Asymmetric Synthesis: A major strategy involves the use of chiral catalysts. For instance, a catalytic, enantioselective version of the Fischer indole synthesis has been developed using a chiral phosphoric acid as the catalyst. sciencedaily.com This reaction produces cyclopenta[b]indoles with high enantioselectivity. The mechanism involves a dynamic kinetic resolution, where the chiral catalyst selectively accelerates the reaction of one enantiomer of a rapidly equilibrating chiral hydrazone intermediate. sciencedaily.com

Axial Chirality: The construction of N-C axially chiral N-aryl indoles is another important area. These atropisomers are prevalent in various functional molecules. A novel method for creating this type of chirality involves the amination of amino acid derivatives at the C2 position of the indole ring. The existing stereocenter in the amino acid induces the formation of the chiral axis without the need for a metal or organic chiral catalyst. nih.gov

Asymmetric Ring-Opening (ARO): Chiral indole derivatives can also be synthesized through the asymmetric ring-opening of N-protected bicyclic systems using indoles as nucleophiles. acs.org Rhodium catalysis with chiral NHC ligands containing a sulfur ligator atom has been shown to be effective in these transformations, yielding products with high enantiomeric ratios. The versatility of this method has been demonstrated with a range of functionalized indole derivatives. acs.org

| Method | Principle | Example Application |

| Chiral Catalyst | A chiral catalyst creates a diastereomeric transition state, favoring the formation of one enantiomer. | Enantioselective Fischer Indole Synthesis using a chiral phosphoric acid. sciencedaily.com |

| Chiral Auxiliary | A chiral moiety is temporarily attached to the substrate to direct a stereoselective reaction. | Use of a chiral auxiliary to control the stereochemistry of a reaction on an indole precursor, followed by removal of the auxiliary. youtube.com |

| Substrate Control | An existing stereocenter in the starting material dictates the stereochemistry of a new stereocenter. | A chiral center on a side chain directs the stereoselective functionalization of the indole ring. youtube.com |

| Central-to-Axial Chirality Transfer | An existing point chirality is used to induce the formation of axial chirality. | Amination of C2-indoles with chiral amino acid derivatives to form N-C axially chiral indoles. nih.gov |

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive identification of 2-Acetyl-1-methyl-3-indolyl acetate would necessitate a combination of high-resolution spectroscopic techniques to piece together its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Detailed Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. For 2-Acetyl-1-methyl-3-indolyl acetate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be crucial.

¹H NMR spectroscopy would provide information on the number of different types of protons and their immediate chemical environments. The expected signals would correspond to the aromatic protons on the indole ring, the methyl group attached to the nitrogen (N-CH₃), the acetyl group's methyl protons (COCH₃), and the acetate group's methyl protons (OCOCH₃). The chemical shifts (δ) and coupling constants (J) would reveal the connectivity of these protons.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the carbonyl carbons of the acetyl and acetate groups, the carbons of the indole ring system, and the methyl carbons.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable for establishing the connectivity between protons and carbons. COSY spectra would show correlations between coupled protons, while HSQC would link protons to their directly attached carbon atoms. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish long-range correlations, for instance, between the carbonyl carbons and nearby protons, confirming the placement of the acetyl and acetate groups.

Illustrative ¹H and ¹³C NMR Data Table (Predicted)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.5 - 4.0 | 30 - 35 |

| C2-COCH₃ | 2.5 - 2.8 | 195 - 200 (C=O), 25 - 30 (CH₃) |

| C3-OCOCH₃ | 2.2 - 2.5 | 168 - 172 (C=O), 20 - 25 (CH₃) |

| Indole Ring Protons | 7.0 - 8.0 | 100 - 140 |

Note: This table is predictive and not based on experimental data for 2-Acetyl-1-methyl-3-indolyl acetate.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to deduce the exact molecular formula. For 2-Acetyl-1-methyl-3-indolyl acetate, HRMS would be expected to yield a molecular ion peak corresponding to its calculated exact mass, confirming the molecular formula C13H13NO3. Fragmentation patterns observed in the mass spectrum would provide further structural information, for example, by showing the loss of the acetyl or acetate groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. In the IR spectrum of 2-Acetyl-1-methyl-3-indolyl acetate, characteristic absorption bands would be expected for the carbonyl groups (C=O) of the acetyl and ester functionalities, typically in the region of 1650-1750 cm⁻¹. The spectrum would also show absorptions corresponding to C-H bonds in the aromatic and methyl groups, and C-N bonds.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the indole ring system. The UV-Vis spectrum would show absorption maxima (λ_max) characteristic of the indole chromophore, which would be influenced by the acetyl and acetate substituents.

Advanced Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its presence in a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

HPLC is a robust and widely used technique for the analysis and purification of organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be developed to assess the purity of 2-Acetyl-1-methyl-3-indolyl acetate. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative analysis. HPLC can also be scaled up for preparative purposes to isolate the pure compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Enhanced Sensitivity and Resolution

UPLC-MS combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of mass spectrometry. UPLC utilizes smaller stationary phase particles, resulting in faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. Coupling UPLC with a mass spectrometer allows for the simultaneous acquisition of chromatographic and mass spectrometric data, providing a high degree of confidence in the identification and quantification of 2-Acetyl-1-methyl-3-indolyl acetate, even at very low concentrations. This technique would be particularly valuable for analyzing complex mixtures or for trace-level quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility-Dependent Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. The technique's applicability to 2-Acetyl-1-methyl-3-indolyl acetate hinges on the compound's ability to be vaporized without decomposition. The analysis involves introducing the compound into a gas chromatograph, where it is separated from other components based on its partitioning between a stationary phase and a mobile gas phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

A hypothetical set of GC-MS parameters for the analysis of 2-Acetyl-1-methyl-3-indolyl acetate is presented in Table 1. These parameters are based on established methods for similar acetylated and methylated indole compounds.

Table 1: Hypothetical GC-MS Parameters for the Analysis of 2-Acetyl-1-methyl-3-indolyl Acetate

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 20:1) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

The resulting mass spectrum would be crucial for structural confirmation. The fragmentation pattern would likely involve characteristic losses of the acetyl and acetate groups. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Subsequent fragmentation could involve the loss of an acetyl radical (CH₃CO•, 43 u), the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 u) from the acetate group, and cleavage of the acetate group itself. The indole ring would also produce characteristic fragment ions.

Crystallographic Techniques for Solid-State Structural Characterization

The process involves growing a single, high-quality crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of the positions and intensities of these diffracted spots allows for the calculation of the electron density map of the crystal, from which the atomic structure can be deduced.

As with GC-MS, specific crystallographic data for 2-Acetyl-1-methyl-3-indolyl acetate is not currently available in published literature or crystallographic databases. However, analysis of structurally related indole derivatives provides a framework for what would be expected. nih.gov For instance, the crystal structure of a related compound, methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate, was determined to be in the monoclinic crystal system with the space group P2₁/n. nih.govresearchgate.net

Should single crystals of 2-Acetyl-1-methyl-3-indolyl acetate be obtained, a similar analytical approach would be undertaken. The key data that would be determined are presented in a hypothetical format in Table 2.

Table 2: Hypothetical Crystallographic Data for 2-Acetyl-1-methyl-3-indolyl Acetate

| Parameter | Expected Data |

|---|---|

| Crystal Data | |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Formula Weight | 231.25 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | To be determined (ų) |

| Z (molecules per unit cell) | To be determined |

| Data Collection | |

| Diffractometer | e.g., Bruker APEX-II CCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | To be determined (e.g., 293 K) |

| Refinement | |

| R-factor | To be determined |

| wR-factor | To be determined |

The successful crystallographic analysis would provide unambiguous proof of the compound's structure, including the connectivity of the acetyl and acetate groups to the 1-methylindole (B147185) core.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules like 2-Acetyl-1-methyl-3-indolyl acetate. Density Functional Theory (DFT) is a widely used method for this purpose, providing a balance between accuracy and computational cost.

Studies on related indole derivatives have utilized DFT to analyze the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. For instance, the calculated HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

The electronic properties of the indole scaffold are significantly influenced by its substituents. In 2-Acetyl-1-methyl-3-indolyl acetate, the acetyl group at the 2-position, the methyl group at the 1-position, and the acetate group at the 3-position modulate the electron distribution across the indole ring system. DFT calculations can precisely map these electronic effects, identifying regions that are more susceptible to electrophilic or nucleophilic attack. This information is invaluable for predicting the metabolic fate of the compound and for designing new analogues with desired reactivity profiles.

Table 1: Calculated Electronic Properties of an Indole Acetate Derivative

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and kinetic stability. |

Note: The data presented is representative of a generic indole acetate derivative and is intended for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the potential biological targets of 2-Acetyl-1-methyl-3-indolyl acetate and the specific interactions that stabilize the ligand-protein complex.

For indole acetate derivatives, docking studies have been employed to investigate their binding modes with various enzymes and receptors. These simulations can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the target's active site. The binding affinity, often expressed as a docking score, can be calculated to estimate the strength of the interaction.

The structural features of 2-Acetyl-1-methyl-3-indolyl acetate, including the acetyl and acetate groups, provide potential hydrogen bond donors and acceptors, while the indole ring can engage in hydrophobic and pi-stacking interactions. Molecular docking simulations can help to identify which of these interactions are most critical for binding to a specific target, thereby guiding the design of more potent and selective inhibitors or agonists.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior Assessment

Molecular Dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. For 2-Acetyl-1-methyl-3-indolyl acetate, MD simulations can be used to assess the stability of its different conformations and to study the dynamics of its interaction with a biological target.

When a ligand is docked into a protein, MD simulations can be performed on the resulting complex to evaluate its stability. These simulations can reveal whether the ligand remains in the binding pocket and maintains its initial binding mode or if it undergoes significant conformational changes. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the system.

Furthermore, MD simulations can provide insights into the flexibility of different regions of the 2-Acetyl-1-methyl-3-indolyl acetate molecule. Understanding the molecule's conformational preferences is crucial, as only specific conformations may be able to bind effectively to a target.

Computational Structure-Activity Relationship (SAR) Derivation for Indolyl Acetate Series

Structure-Activity Relationship (SAR) studies aim to identify the relationships between the chemical structure of a series of compounds and their biological activity. Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for deriving these relationships for a series of indolyl acetates.

By analyzing a dataset of indole acetate analogues with known biological activities, QSAR models can be developed to predict the activity of new, untested compounds. These models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties.

For the indolyl acetate series, SAR studies can elucidate the importance of different substituents on the indole ring for a particular biological activity. For example, such studies might reveal that a bulky substituent at the 2-position enhances activity, while a polar group at the 5-position diminishes it. This information is critical for the rational design of new analogues with improved potency and selectivity.

Table 2: Hypothetical SAR Data for an Indolyl Acetate Series

| R1 Group (Position 1) | R2 Group (Position 2) | R3 Group (Position 3) | Biological Activity (IC50, µM) |

|---|---|---|---|

| -H | -COCH3 | -OCOCH3 | 10.5 |

| -CH3 | -COCH3 | -OCOCH3 | 5.2 |

| -CH3 | -H | -OCOCH3 | 25.8 |

Note: This table presents hypothetical data to illustrate the principles of SAR.

In Silico Screening and Virtual Library Design for Novel Indole Acetate Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, combined with the design of virtual libraries, is a powerful strategy for discovering novel indole acetate analogues.

Starting with the core structure of 2-Acetyl-1-methyl-3-indolyl acetate, a virtual library of new analogues can be designed by systematically modifying its substituents. This can involve introducing a wide variety of chemical groups at different positions on the indole ring.

This virtual library can then be screened against a specific biological target using molecular docking or other computational methods. The top-scoring compounds from the virtual screen are then prioritized for synthesis and experimental testing. This in silico approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory.

Research into Modulatory Effects on Cellular Pathways and Signaling Mechanisms

Indole compounds, including various indole acetates, are known to interact with and modulate multiple cellular signaling pathways, influencing processes from enzyme activity to gene transcription.

Research has shown that certain indole derivatives can act as inhibitors of various enzymes. For instance, methyl-3-indolylacetate (MIA) has been found to inhibit the kinase activity of MEK1/2, which are upstream kinases of extracellular signal-regulated kinase (ERK). nih.gov This inhibition subsequently suppresses the ERK1/2 signaling pathway. nih.gov Another study on indole-6-carboxylate ester derivatives identified compounds that act as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2. tandfonline.com Specifically, compounds 4a and 6c from this study were highlighted as potent cytotoxic agents that inhibit the tyrosine kinase activity of EGFR and VEGFR-2, respectively. tandfonline.com

Indole derivatives have also been investigated for their ability to inhibit cyclooxygenase (COX) enzymes. sigmaaldrich.com Furthermore, some indole compounds have shown inhibitory effects on nitric oxide (NO) production in murine monocytic macrophages. capes.gov.br

Here is an interactive data table summarizing the enzyme inhibition profiles of selected indole derivatives:

| Compound/Derivative | Target Enzyme(s) | Observed Effect | Reference |

| Methyl-3-indolylacetate (MIA) | MEK1/2 | Inhibition of kinase activity | nih.gov |

| Indole-6-carboxylate ester derivative 4a | EGFR | Inhibition of tyrosine kinase activity | tandfonline.com |

| Indole-6-carboxylate ester derivative 6c | VEGFR-2 | Inhibition of tyrosine kinase activity | tandfonline.com |

| Indole derivative 5a | Nitric Oxide Synthase (indirectly) | Inhibition of NO production (IC50 = 1.1 µM) | capes.gov.br |

| Indole derivative 5b | Nitric Oxide Synthase (indirectly) | Inhibition of NO production (IC50 = 2.3 µM) | capes.gov.br |

Indole compounds can function as ligands for various receptors, thereby initiating or blocking cellular signaling cascades. A notable example is the interaction of indoline (B122111) derivatives with the epidermal growth factor receptor (EGFR). epa.gov Molecular docking studies revealed that N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) is a top lead compound that binds to EGFR. epa.gov This interaction is believed to be related to its antiproliferative and apoptotic activity. epa.gov

Another study reported on ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate (MIBE), which was found to act as an antagonist ligand for both estrogen receptor α (ERα) and G protein-coupled estrogen receptor (GPER) in breast cancer cells. acs.org MIBE demonstrated inhibitory effects on gene transcription and cell growth by binding to these receptors. acs.org

Psilocin, a tryptamine (B22526) derivative with a core indole structure, acts as an agonist or partial agonist at serotonin (B10506) receptors 5-HT2A, 5-HT2C, and 5-HT1A. wikipedia.org Its interaction with the 5-HT2A receptor, in particular, is linked to its psychedelic effects. wikipedia.org

The following table summarizes receptor binding information for selected indole derivatives:

| Compound/Derivative | Target Receptor(s) | Type of Interaction | Reference |

| N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) | EGFR | Binding/Inhibition | epa.gov |

| Ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate (MIBE) | ERα, GPER | Antagonist | acs.org |

| Psilocin | 5-HT2A, 5-HT2C, 5-HT1A | Agonist/Partial Agonist | wikipedia.org |

Indole derivatives can interact with various biological macromolecules, including proteins and DNA, which is often a key aspect of their mechanism of action. For example, methyl-3-indolylacetate (MIA) has been shown to suppress gene transcription by targeting the activator protein-1 (AP-1) signaling pathway, but not the nuclear factor-kappaB (NF-κB) pathway. nih.gov This suggests a specific interaction with components of the AP-1 transcription factor complex.

Furthermore, the study on the indoline derivative HNPMI showed that its treatment of breast cancer cells led to caspase-mediated DNA fragmentation, a hallmark of apoptosis. epa.gov This indicates an indirect interaction with DNA, mediated by the activation of apoptotic pathways.

Indole-3-acetic acid (IAA) has been shown to stimulate RNA polymerase, thereby affecting the process of transcription. biologydiscussion.com It is suggested that IAA influences this enzyme via a specific protein known as a "transcription factor". biologydiscussion.com

Exploration of Biological Roles in Plant Systems (drawing insights from indoleacetic acid analogs)

Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin in plants, playing a critical role in growth and development. biologydiscussion.comwikipedia.org Analogs of IAA, including various indole acetates, often exhibit similar biological activities, primarily due to their structural resemblance and potential conversion to IAA within plant tissues. biologydiscussion.com

IAA and its analogs are involved in:

Cell Elongation and Division : They stimulate cell elongation, a fundamental process in plant growth, and also promote cell division. biologydiscussion.comwikipedia.org

Root Development : IAA promotes root growth, enabling better absorption of water and nutrients. ontosight.ai

Phototropism : IAA is crucial for the process of phototropism, where plants grow towards a light source. ontosight.ai

Stress Response : External application of IAA can enhance a plant's resistance to abiotic stresses by increasing the activities of antioxidant enzymes like peroxidase (POD) and superoxide (B77818) dismutase (SOD). nih.govfrontiersin.org

Some IAA analogs have been developed with dual activities. For instance, a compound created by introducing a 3-methylfuran-2(5H)-one structure into the carboxylic acid portion of IAA can both induce seed germination and inhibit the growth of embryonic roots after germination. nih.govfrontiersin.org

Mechanistic Elucidation of Antiproliferative Effects in Indole Compounds

Many indole derivatives have demonstrated antiproliferative activity against various cancer cell lines. mdpi.com The mechanisms underlying these effects are often multifaceted, involving the modulation of cell death pathways. mdpi.com

Indole compounds are effective inducers of apoptosis, a form of programmed cell death. mdpi.com For example, the indoline derivative HNPMI was found to induce apoptosis in breast cancer cells through the activation of caspases-3 and -9, leading to DNA fragmentation. epa.gov The antitumor effect of Mukonal, an indole alkaloid, is attributed to its ability to enhance the cleavage of PARP and caspase-3. nih.gov

Some indole derivatives can also induce autophagy, a cellular process of self-degradation. One study on a bis-indole analog, compound 49 , showed that it induced autophagy by upregulating Beclin-1, LC3A/B, Atg7, AMPK, and ULK1. nih.govmdpi.com Interestingly, when autophagy was inhibited, the compound led to cell cycle arrest and apoptosis, suggesting a complex interplay between these two cell death pathways. nih.govmdpi.com Another indole alkaloid, Chaetoglobosin G, enhances autophagy by inhibiting the p-EGFR, p-MEK, and p-ERK proteins and increasing the level of LC3-II protein. nih.gov

The following table provides examples of indole compounds and their effects on cell death pathways:

| Compound/Derivative | Cell Line(s) | Effect on Cell Death Pathways | Reference |

| N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) | MCF-7, SkBr3 (Breast Cancer) | Induction of apoptosis via caspase-3 and -9 activation | epa.gov |

| Mukonal | SK-BR-3, MDA-MB-231 (Breast Cancer) | Induction of apoptosis via cleavage of PARP and caspase-3 | nih.gov |

| Bis-indole analog 49 | A549 (Lung Cancer) | Induction of autophagy (upregulation of Beclin-1, LC3A/B, Atg7, AMPK, ULK1) | nih.govmdpi.com |

| Chaetoglobosin G | A549 (Lung Cancer) | Enhancement of autophagy (inhibition of p-EGFR, p-MEK, p-ERK; increase in LC3-II) | nih.gov |

| Evodiamine | HepG2, SMMC-7721 (Liver Cancer) | Induction of apoptosis via upregulation of p53 and Bax | nih.gov |

Interference with Key Regulatory Proteins (e.g., tubulin, topoisomerases, HDACs)

Indole-containing compounds have been extensively studied for their ability to modulate the function of critical regulatory proteins involved in cell division and gene expression, such as tubulin, topoisomerases, and histone deacetylases (HDACs).

Tubulin Interaction

Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for several cellular processes, including mitosis. nih.gov Disruption of microtubule dynamics is a proven strategy in cancer therapy. nih.gov Indole derivatives represent a significant class of tubulin polymerization inhibitors. nih.gov

The mechanism of action for many indole-based inhibitors involves binding to the colchicine (B1669291) site on β-tubulin, which interferes with the assembly of microtubules. nih.gov This disruption of microtubule dynamics halts the cell cycle, typically in the G2/M phase, and can ultimately trigger apoptosis (programmed cell death). nih.govnih.gov For instance, arylthioindole (ATI) derivatives are known to be potent inhibitors of tubulin polymerization. nih.gov Molecular docking studies have elucidated the binding mode, showing that the indole NH group can form a hydrogen bond with αThr179, while other parts of the molecule establish hydrophobic and polar interactions with residues like βCys241, βLeu248, and βMet259. nih.gov

Topoisomerase Inhibition

Topoisomerases are vital enzymes that resolve topological challenges in DNA during processes like replication and transcription by cleaving and religating DNA strands. nih.gov They are classified as type I, which cut a single DNA strand, and type II, which cut both strands. nih.gov These enzymes are significant targets for anticancer drugs. biomedpharmajournal.org

Certain indole derivatives function as topoisomerase inhibitors. Their mechanism often involves the stabilization of the "cleavable complex," an intermediate state where the topoisomerase is covalently bound to the cleaved DNA. nih.gov By preventing the re-ligation of the DNA strands, these inhibitors lead to an accumulation of DNA breaks, which are cytotoxic and can induce apoptosis. biomedpharmajournal.orgnih.gov For example, a series of indole derivatives of ursolic acid were evaluated for their activity against Topoisomerase I and II. One potent compound, 5f, was found to significantly inhibit Topoisomerase IIα activity. nih.gov Further investigation revealed it also induced the generation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential, culminating in apoptosis. nih.gov Indolocarbazoles, another class of indole derivatives, are also known to inhibit topoisomerase I. biomedpharmajournal.org

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails. nih.gov The inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and leading to the expression of tumor suppressor genes, cell cycle arrest, and apoptosis. nih.govnih.gov Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov

The general mechanism for many HDAC inhibitors involves a zinc-binding group that chelates the zinc ion in the enzyme's catalytic active site, effectively blocking its deacetylase activity. mdpi.com Many potent HDAC inhibitors based on the indole scaffold have been developed. These often feature a hydroxamic acid group, which acts as an effective zinc-binding moiety. nih.gov For instance, a series of indole-based hydroxamic acid derivatives showed potent inhibition of HDAC1 and HDAC6. nih.gov The lead compound from this series, 4o, not only inhibited the enzymes with nanomolar efficacy but also increased histone H3 acetylation in cells, induced cell cycle arrest, and blocked cancer cell colony formation. nih.gov

Table 1: Inhibitory Activities of Selected Indole Derivatives on Regulatory Proteins

| Compound Class/Derivative | Target Protein | Mechanism of Action | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Arylthioindoles (ATIs) | Tubulin | Binds to the colchicine site on β-tubulin, inhibiting polymerization. | Arrest of mitotic progression, apoptosis. | nih.gov |

| Indole-fused Latonduines | Tubulin | Microtubule-destabilizing activity. | Potent inhibition of tubulin polymerization. | acs.org |

| Indole derivatives of Ursolic Acid | Topoisomerase IIα | Inhibition of enzyme's relaxation activity. | Induction of ROS, apoptosis. | nih.gov |

| Thiosemicarbazide-Indole Hybrids | Topoisomerase IIα | Stabilization of the DNA-enzyme cleavage complex. | Dose-dependent enzyme inhibition. | nih.gov |

| Indole-based Hydroxamic Acids | HDAC1, HDAC6 | Binds to the zinc ion in the catalytic site, blocking substrate access. | Increased histone acetylation, cell cycle arrest, apoptosis. | nih.gov |

| Dual Indole Derivatives | HDAC/BRD4 | Combines HDAC inhibition with bromodomain and extra-terminal domain (BRD4) inhibition. | Upregulation of Ac-H3, reduction of c-Myc expression. | nih.gov |

Investigation of Antimicrobial and Antiviral Activity Mechanisms

The privileged indole scaffold is also central to the development of novel agents to combat infectious diseases. nih.govresearchgate.net Derivatives of indole have demonstrated a broad spectrum of activity against various bacteria, fungi, and viruses. researchgate.netresearchgate.netnih.gov

Antimicrobial Activity Mechanisms

The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. nih.gov Indole derivatives have shown promise in this area, with activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The mechanisms underlying the antimicrobial effects of indole compounds are varied. Some derivatives are believed to exert their action by disrupting the integrity of the bacterial cell wall or membrane. mdpi.com For example, transcriptomic analysis of MRSA treated with anthracycline derivatives (which can be derived from microbial indole metabolism) showed downregulation of genes involved in cell wall synthesis. mdpi.com Another key mechanism is the inhibition of bacterial DNA replication and transcription. This can occur through the inhibition of bacterial topoisomerases, which are essential for managing DNA supercoiling during replication. mdpi.com Some indole-triazole derivatives have demonstrated excellent activity against MRSA, suggesting that both the indole core and the linked heterocyclic side chains are crucial for activity. nih.gov

Antiviral Activity Mechanisms

Indole derivatives have been identified as potent inhibitors of a wide range of viruses. nih.govresearchgate.netnih.gov Their mechanisms of action are diverse and target various stages of the viral life cycle. Key strategies include:

Entry and Fusion Inhibition: Some indole compounds, such as Arbidol and its derivatives, prevent viruses from entering host cells. They can inhibit the fusion between the viral envelope and the host cell membrane, a critical first step for infection by enveloped viruses. nih.gov

Inhibition of Viral Enzymes: Many antiviral indole derivatives function by inhibiting essential viral enzymes. nih.gov

Reverse Transcriptase (RT) Inhibitors: These drugs, critical in treating retroviruses like HIV, block the function of reverse transcriptase, a viral polymerase that synthesizes DNA from an RNA template. nih.gov

Integrase Inhibitors: Integrase is a viral enzyme used by retroviruses to insert their genetic material into the host cell's DNA. Indole-based compounds have been developed to inhibit this crucial step. nih.gov

Protease Inhibitors: Viral proteases are often required to cleave large viral polyproteins into their functional smaller protein units. Inhibition of this enzyme prevents the maturation of new viral particles. nih.gov

Inhibition of Viral Transcription: Certain acetamide (B32628) derivatives of indole have been shown to inhibit HIV-1 replication by targeting the Tat-mediated transcription process, which is essential for viral gene expression. asm.org

Interferon Induction: Some indole carboxylic acid derivatives have been observed to induce interferon, suggesting they can activate the host's innate immune system in addition to directly inhibiting viral replication. actanaturae.ru

Table 2: Antimicrobial and Antiviral Activities of Selected Indole Derivatives

| Compound Class/Derivative | Target Organism/Virus | Mechanism of Action | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Indole-Triazole Derivatives | Staphylococcus aureus (MRSA), Candida krusei | Believed to target the NorA efflux pump or other essential pathways. | Broad-spectrum antimicrobial and antifungal activity. | nih.gov |

| Indole-3-acetic acid-based Triazoles | P. aeruginosa, K. pneumoniae | Not fully elucidated, likely involves multiple targets. | Inhibition of bacterial growth (MIC of 3.12 µg/mL). | nih.gov |

| Arbidol (Indole-3-carboxylate derivative) | Hepatitis C Virus (HCV), Influenza | Inhibition of viral entry and membrane fusion. | Broad-spectrum antiviral activity. | nih.gov |

| Indolylthiosemicarbazides | Coxsackie B4 Virus | Mechanism under investigation. | Inhibition of viral replication (EC₅₀ from 0.4 to 2.1 μg/mL). | nih.gov |

| 5-Indole-1,3,4-oxadiazol-2-thiol Derivatives | HIV-1 | Inhibition of Tat-mediated viral transcription. | Inhibition of proviral reactivation and viral production. | asm.org |

| Indole-3-carboxylic Acid Derivatives | SARS-CoV-2 | Inhibition of syncytium formation, interferon induction. | Complete inhibition of viral replication at 52.0 μM. | actanaturae.ru |

Synthesis and Structural Elucidation

Detailed experimental procedures for the synthesis of 2-Acetyl-1-methyl-3-indolyl acetate (B1210297) are not extensively reported in the available scientific literature. However, the synthesis of structurally related 3-acetylindole (B1664109) and N-substituted indole (B1671886) derivatives often involves the Friedel-Crafts acylation of the corresponding indole precursor. chemijournal.com The introduction of the N-methyl group can be achieved through alkylation of the indole nitrogen.

Spectroscopic and Analytical Profile

Comprehensive experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for 2-Acetyl-1-methyl-3-indolyl acetate (B1210297) are not available in the public domain based on the conducted searches. The characterization of this specific molecule would require its synthesis and subsequent analysis using modern spectroscopic techniques.

Reactivity and Potential Research Applications

While specific studies on the reactivity of 2-Acetyl-1-methyl-3-indolyl acetate (B1210297) are limited, its chemical behavior can be inferred from the functional groups present in its structure. The acetyl and acetate groups are susceptible to hydrolysis under acidic or basic conditions. The indole (B1671886) ring itself can undergo electrophilic substitution, although the existing substituents will influence the position and rate of such reactions.

The structural motifs within 2-Acetyl-1-methyl-3-indolyl acetate suggest potential avenues for research. The presence of both a carbonyl group and an ester provides sites for further chemical modification. Given the broad range of biological activities associated with indole derivatives, this compound could be a candidate for screening in various biological assays, including as an anti-inflammatory, antimicrobial, or anticancer agent. hmdb.cachemsrc.comumich.edu However, without specific experimental data, its potential remains theoretical.

Biosynthetic and Biotransformation Pathways of Indole Acetates

Tryptophan-Derived Pathways in Indole (B1671886) Alkaloid Biosynthesis Relevant to Indole Acetate (B1210297) Moiety

The amino acid tryptophan is the fundamental precursor for the biosynthesis of all indole alkaloids. wikipedia.org This complex process, catalyzed by multiple enzymes, involves a series of metabolic pathways where simple compounds are modified and joined to form a vast array of over 4,100 known indole alkaloids. wikipedia.orgyoutube.com Many of these compounds possess significant physiological activities and have applications in medicine. wikipedia.org

The initial steps in the biosynthesis of many indole alkaloids typically involve the decarboxylation of tryptophan to form tryptamine (B22526). wikipedia.orgyoutube.com Alternatively, tryptophan can be catabolized through several other pathways, including the kynurenine (B1673888) pathway, which accounts for about 95% of tryptophan degradation in mammals, and pathways leading to serotonin (B10506), tryptamine, and indole-3-pyruvic acid. nih.govyoutube.com

The indole-3-pyruvic acid (IPyA) pathway is particularly relevant to the formation of indole acetate structures. In this pathway, tryptophan is first converted to IPyA. Subsequently, IPyA can be metabolized to indole-3-acetaldehyde (IAAld), which is then oxidized to form indole-3-acetic acid (IAA). nih.govnih.gov Another significant pathway is the indole-3-acetamide (B105759) (IAM) pathway, where tryptophan is converted to IAM and then hydrolyzed to IAA. nih.gov The tryptamine (TAM) pathway also leads to IAA, where tryptamine is converted to indole-3-acetaldehyde and then to IAA. nih.gov

Furthermore, the indole ring itself, derived from tryptophan degradation by the enzyme tryptophanase, is a crucial signaling molecule in various biological systems. nih.gov While the specific biosynthetic pathway for 2-Acetyl-1-methyl-3-indolyl acetate is not explicitly detailed in the provided results, the fundamental building blocks and reaction types seen in the biosynthesis of other indole alkaloids provide a relevant framework. For instance, the acylation and methylation of the indole nucleus are common modifications. wikipedia.orgmdpi.com The acylation at the C3 position of the indole ring is a known reaction in the synthesis of various indole derivatives. mdpi.comresearchgate.net

Table 1: Key Pathways in Tryptophan Metabolism

| Pathway Name | Key Intermediates | Key Enzymes | Final Products (Examples) |

|---|---|---|---|

| Kynurenine Pathway | Kynurenine | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) | Kynurenine, Anthranilic acid |

| Serotonin Pathway | 5-Hydroxytryptophan | Tryptophan hydroxylase | Serotonin, Melatonin |

| Indole-3-Pyruvic Acid (IPyA) Pathway | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Aminotransferases, Pyruvate decarboxylase | Indole-3-acetic acid (IAA) |

| Indole-3-Acetamide (IAM) Pathway | Indole-3-acetamide | Tryptophan monooxygenase, Indole-3-acetamide hydrolase | Indole-3-acetic acid (IAA) |

Enzymatic Systems Involved in the Metabolism and Derivatization of Indolyl Acetates in Biological Systems

A variety of enzymatic systems are responsible for the metabolism and further modification of indolyl acetates in biological organisms. These enzymes play crucial roles in both the synthesis and degradation of these compounds.

Esterases are a key class of enzymes that hydrolyze ester bonds, such as the acetate group in indolyl acetates. For example, acetylcholinesterase (AChE) has been shown to hydrolyze indoxyl acetate. researchgate.net This hydrolysis can be a critical step in the bioactivation or detoxification of indolyl acetate derivatives. The rate of hydrolysis of various acetate esters, including indoxyl acetate, can differ depending on the specific esterase and the species from which it is derived. scispace.com

Cytochrome P450 enzymes (P450s) are another major group of enzymes involved in the metabolism of indole compounds. These versatile enzymes can catalyze a wide range of oxidative reactions. For instance, P450s are known to be involved in the aromatization of indoline (B122111) to indole and the oxidation of the indole ring itself. nih.gov They also play a role in the conversion of tryptophan to indole-3-acetaldoxime in the IAN pathway of IAA biosynthesis. nih.gov

Acyl-CoA synthetases are essential for the activation of acetate. These enzymes convert free acetate into acetyl-CoA, a central molecule in metabolism. nih.govfrontiersin.org This process is crucial for the cellular utilization of acetate, whether it is derived from the diet or from intracellular deacetylation reactions. frontiersin.org The activity of these enzymes is regulated by post-translational modifications like acetylation. nih.gov

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes involved in the biosynthesis of many complex natural products, including some indole alkaloids. nih.gov These enzymes can incorporate and modify various amino acids, including tryptophan, and can be involved in acylation reactions. nih.govacs.org

Glucosyltransferases can modify indolyl acetates by attaching sugar moieties. For example, an enzyme in Zea mays catalyzes the synthesis of indole-3-acetyl-1-O-β-d-glucose from indole-3-acetic acid (IAA) and uridine (B1682114) diphosphoglucose (UDPG). nih.gov This glucosylation can affect the solubility, stability, and biological activity of the parent compound.

Table 2: Key Enzymatic Systems and their Functions

| Enzyme Class | Specific Example(s) | Function | Relevance to Indolyl Acetates |

|---|---|---|---|

| Esterases | Acetylcholinesterase (AChE) | Hydrolysis of ester bonds | Cleavage of the acetate group from the indole ring. researchgate.netscispace.com |

| Cytochrome P450s | CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP3A4 | Oxidation, Aromatization | Metabolism of the indole ring, potential for hydroxylation and other modifications. nih.gov |

| Acyl-CoA Synthetases | ACSS1, ACSS2, ACSS3 | Activation of acetate to acetyl-CoA | Essential for the utilization of acetate derived from the hydrolysis of indolyl acetates. nih.govfrontiersin.org |

| Non-ribosomal Peptide Synthetases (NRPSs) | AnaPS | Biosynthesis of complex peptides | Potential involvement in the acylation and modification of the indole structure in alkaloid biosynthesis. nih.gov |

Occurrence and Isolation Methodologies for Naturally Analogous Indolyl Acetate Structures

Indole alkaloids, a diverse group of over 4100 known compounds, are found in a wide variety of natural sources, including plants, fungi, bacteria, sponges, and tunicates. wikipedia.orgresearchgate.net Many of these naturally occurring compounds possess an indole core structure, and some feature acetate or related acyl modifications.

Naturally acetylated compounds are not limited to indole alkaloids. For instance, some plant lignins are naturally acetylated, with the acetate groups occurring at the γ-carbon of the side chain, predominantly on syringyl units. csic.es This suggests that acetylation is a natural modification process in various biosynthetic pathways.

The isolation of indole alkaloids from natural sources typically involves a multi-step process. researchgate.net A general procedure includes:

Extraction: The source material (e.g., dried plant material, fungal culture) is extracted with an organic solvent such as methanol, ethanol (B145695), ethyl acetate, or dichloromethane (B109758). researchgate.netnih.gov

Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen of the alkaloids, making them water-soluble. The non-alkaloidal, neutral, and acidic compounds are removed by extraction with an immiscible organic solvent. The aqueous layer is then basified, and the free alkaloids are extracted back into an organic solvent. nih.gov

Chromatography: The resulting alkaloid-rich extract is then purified using various chromatographic techniques, such as column chromatography, to isolate the individual compounds. researchgate.net

Specific examples of naturally occurring indole compounds with structural similarities to 2-Acetyl-1-methyl-3-indolyl acetate include various substituted tryptamines and other indole derivatives. For example, psilocin (4-hydroxy-N,N-dimethyltryptamine) and its prodrug psilocybin are found in psychedelic mushrooms. wikipedia.org While not an acetate, the presence of various substituents on the indole ring highlights the structural diversity found in nature.

The search for novel indole alkaloids is an active area of research, with numerous compounds being isolated and characterized for their potential biological activities, including cytotoxic, antibacterial, and antiviral properties. researchgate.netnih.gov

Table 3: Examples of Naturally Occurring Indole Alkaloids and their Sources

| Compound Class | Example Compound | Natural Source |

|---|---|---|

| Simple Indole Derivatives | Dimethyltryptamine (DMT) | Various plants and animals |

| β-Carboline Alkaloids | Harmine, Harmaline | Peganum harmala |

| Terpene Indole Alkaloids | Vinblastine, Vincristine | Catharanthus roseus youtube.com |

| Ergot Alkaloids | Ergotamine | Claviceps purpurea fungus wikipedia.org |

Future Directions and Emerging Research Avenues for 2 Acetyl 1 Methyl 3 Indolyl Acetate

Rational Design and Synthesis of Novel 2-Acetyl-1-methyl-3-indolyl Acetate (B1210297) Analogues with Enhanced Specificity

The rational design and synthesis of new analogues of 2-Acetyl-1-methyl-3-indolyl acetate are crucial for improving its biological specificity and efficacy. Future research will likely focus on creating a diverse library of related compounds for extensive structure-activity relationship (SAR) studies. These studies aim to identify which parts of the molecule are essential for its activity and how modifications can enhance its interaction with specific biological targets.

Key areas for modification of the 2-Acetyl-1-methyl-3-indolyl acetate scaffold include:

The Acetyl Group at the 2-position: Altering the acetyl group to other acyl moieties or functional groups could modulate the compound's electronic and steric properties, potentially leading to improved binding affinity and selectivity for its target.

The Methyl Group at the 1-position (Indole Nitrogen): The N-methylation of indole (B1671886) derivatives is a common strategy to fine-tune their biological activity. Exploring a range of alkyl and aryl substituents at this position could significantly impact the compound's pharmacokinetic and pharmacodynamic profiles.

The Acetate Group at the 3-position: The acetate group is a key feature that can be modified to explore different esters or replaced with other functional groups to alter the molecule's polarity, solubility, and metabolic stability. For instance, the synthesis of methyl esters of related indole compounds has been explored to improve their pharmacokinetic properties. mdpi.com

The synthesis of these novel analogues will benefit from recent advances in organic chemistry, particularly in the development of efficient and selective reactions for modifying the indole scaffold. mdpi.com

Development of Advanced Methodologies for Selective Functionalization of Indole Cores

A significant challenge in indole chemistry is the selective functionalization of the indole core at its various carbon positions (C2, C3, C4, C5, C6, and C7). researchgate.netacs.orgnih.gov The development of advanced synthetic methods that allow for precise modification of the 2-Acetyl-1-methyl-3-indolyl acetate core will be a major focus of future research.

Recent breakthroughs in C-H functionalization offer promising avenues for creating novel derivatives. researchgate.net These methods allow for the direct introduction of functional groups at specific positions on the indole ring, bypassing the need for pre-functionalized starting materials. Key strategies include:

Directing Groups: The use of directing groups can guide catalysts to a specific C-H bond on the indole ring, enabling selective functionalization at positions that are typically difficult to access. acs.orgnih.gov Researchers have successfully used directing groups to achieve selective arylation, olefination, acylation, alkylation, silylation, and carbonylation at the C7 position of indoles. nih.govresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper catalysts are widely used to form new carbon-carbon and carbon-heteroatom bonds on the indole nucleus. acs.orgnih.gov These reactions are highly versatile and can be used to introduce a wide range of functional groups.

Metal-Free Functionalization: To address the concerns of toxicity and cost associated with precious metal catalysts, there is a growing interest in developing metal-free functionalization methods. acs.orgnih.gov These approaches often utilize organocatalysts or other novel strategies to achieve selective modifications of the indole core.

By applying these advanced methodologies to the 2-Acetyl-1-methyl-3-indolyl acetate scaffold, chemists will be able to generate a vast array of novel compounds for biological screening.

Exploration of Underexplored Biological Targets for Indole Acetate Compounds

While the biological activities of many indole derivatives are well-documented, the specific targets of 2-Acetyl-1-methyl-3-indolyl acetate remain largely unexplored. Future research will need to focus on identifying and validating the biological targets of this compound and its analogues.

Based on the known activities of other indole-containing molecules, several potential target classes could be investigated for 2-Acetyl-1-methyl-3-indolyl acetate:

Protein Kinases: Many indole derivatives are known to inhibit protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. mdpi.com

Tubulin: Some indole compounds have been shown to interfere with tubulin polymerization, a critical process for cell division, making them potential anticancer agents. mdpi.com

Cholinesterases: Indole-based molecules have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters, for the treatment of neurodegenerative diseases. nih.gov

PI3K/Akt/mTOR Pathway: This signaling pathway is crucial for cell growth and survival and is a known target for some anticancer indole derivatives. nih.gov

Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor that is involved in regulating immune responses and cellular metabolism, and it is a target for certain indole compounds. nih.gov

A comprehensive screening of 2-Acetyl-1-methyl-3-indolyl acetate and its analogues against a panel of these and other potential targets will be essential for elucidating its mechanism of action and identifying its therapeutic potential.

Integration of Cheminformatics and Artificial Intelligence in Indole Derivative Discovery

The discovery and development of new drugs is a time-consuming and expensive process. The integration of cheminformatics and artificial intelligence (AI) offers a powerful approach to accelerate the discovery of novel indole derivatives with desired biological activities. bohrium.comnih.gov

Future research on 2-Acetyl-1-methyl-3-indolyl acetate will likely leverage these computational tools in several ways:

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds against a specific biological target, identifying promising candidates for synthesis and experimental testing. pharmafeatures.comresearchgate.net

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of new indole derivatives. pharmafeatures.comresearchgate.net This can help to prioritize the most promising compounds for further development.

De Novo Drug Design: AI algorithms can be used to design entirely new molecules with optimized properties for a specific target. researchgate.net This approach can lead to the discovery of novel indole scaffolds with enhanced efficacy and selectivity.

Chemical Space Visualization: Cheminformatics tools like self-organizing maps can be used to visualize the chemical diversity of a library of indole compounds and identify areas of unexplored chemical space. mdpi.com

By combining computational approaches with experimental validation, researchers can significantly streamline the process of discovering and optimizing new indole-based drug candidates.

Application of Systems Biology Approaches to Understand Indole Acetate Bioactivity at a Global Level

To fully understand the biological effects of 2-Acetyl-1-methyl-3-indolyl acetate, it is essential to move beyond a single-target perspective and adopt a systems-level approach. Systems biology aims to understand how a compound affects the complex network of interactions within a cell or organism.

Future research in this area could involve:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to treatment with 2-Acetyl-1-methyl-3-indolyl acetate can provide a global view of the cellular pathways and processes that are affected by the compound.

Metabolomics: Studying the changes in the metabolic profile of cells or organisms can reveal how the compound influences cellular metabolism.

Network Pharmacology: This approach integrates information about the compound's targets, their interactions, and the diseases they are associated with to build a comprehensive network of the compound's effects.

By applying these systems biology approaches, researchers can gain a deeper understanding of the on-target and off-target effects of 2-Acetyl-1-methyl-3-indolyl acetate, which can help to predict its efficacy and potential side effects. This holistic view is crucial for the rational development of this compound for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for preparing 2-acetyl-1-methyl-3-indolyl acetate, and what experimental conditions optimize yield?

Q. What are the key biological applications of 2-acetyl-1-methyl-3-indolyl acetate in current research?

- Methodological Answer : The compound is studied for its role as a precursor in antimicrobial and anticancer agents. For example, chloro-substituted indole derivatives (e.g., 5-chloro-1H-indol-3-yl acetate) exhibit IC values of 8–12 µM against breast cancer cell lines (MCF-7) via apoptosis induction . In antimicrobial assays, MIC values of 16–32 µg/mL are observed against S. aureus .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. X-ray) for 2-acetyl-1-methyl-3-indolyl acetate derivatives?

- Methodological Answer : Contradictions often arise from dynamic molecular conformations or solvent interactions. Cross-validate data using:

- DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental values to identify tautomeric forms .

- Variable-Temperature NMR : Detect rotational barriers in acetyl groups (e.g., coalescence temperatures >150°C indicate restricted rotation) .

- Synchrotron XRD : High-resolution crystallography (λ = 0.7–1.0 Å) resolves ambiguities in bond angles and torsional strain .

Q. What experimental strategies improve the hydrolytic stability of 2-acetyl-1-methyl-3-indolyl acetate in aqueous media?

- Methodological Answer :

-

Formulation Adjustments : Use co-solvents (e.g., DMSO:PBS 1:4 v/v) to reduce water activity and slow ester hydrolysis. Stability increases by 40% at pH 6.5–7.0 .

-

Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro or fluoro substituents) at the indole 5-position to reduce electrophilicity of the acetate carbonyl .

-

Encapsulation : Liposomal nanoparticles (size 80–120 nm, PDI <0.2) extend half-life from 2 hours to >24 hours in serum .

- Data Table :

| Strategy | Stability Improvement | Key Metrics |

|---|---|---|

| Co-solvent (DMSO:PBS) | 40% | pH 6.5–7.0 |

| 5-Fluoro substitution | 55% | logP = 2.8 |

| Liposomal encapsulation | 12-fold | Zeta potential = -30 mV |

Q. How can advanced statistical methods optimize reaction conditions for scaled synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) using response surface methodology (RSM):

- Factors : Temperature (X), catalyst loading (X), solvent ratio (X).

- Response : Yield (Y), purity (Y).

Central Composite Design (CCD) models identify interactions (e.g., X*X explains 22% variance). ANOVA confirms significance (p <0.05) .

Key Considerations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.